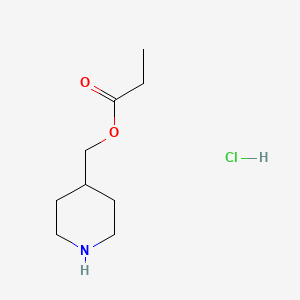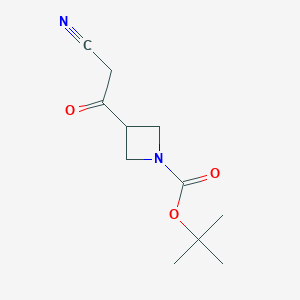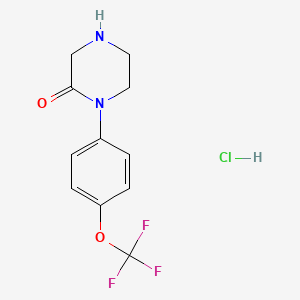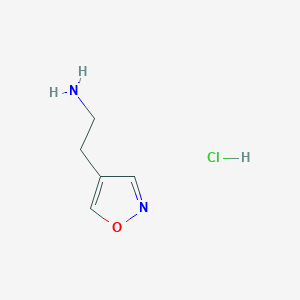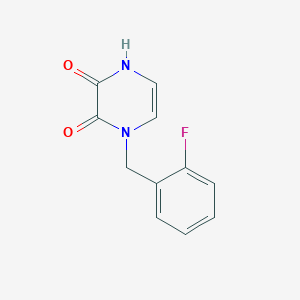
1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione
Overview
Description
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Pyrazine Chemistry : In a study on pyrazine chemistry, Blake, Porter, and Sammes (1972) explored the reactions of piperazine-2,5-diones, including the synthesis of dihydropyrazines through thermal eliminations. This research contributes to the foundational understanding of compounds like 1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione (Blake et al., 1972).
Biological Activity and Applications
Aldose Reductase Inhibitors : Negoro et al. (1998) synthesized a series of novel tetrahydropyrazine derivatives, showing potent aldose reductase inhibitory activity, indicating potential applications in diabetes management (Negoro et al., 1998).
Antiviral Applications : Singh and Tomassini (2001) conducted a study on the synthesis of flutimide analogues, which are fully substituted 1-hydroxy-3H-pyrazine-2,6-diones, showing selective inhibition of influenza virus A's endonuclease activity (Singh & Tomassini, 2001).
Neurodegenerative Disease Treatment : Brunschweiger et al. (2014) designed 8-Benzyl-substituted tetrahydropyrazino purinediones as potential multitarget drugs for neurodegenerative diseases. These compounds showed promise as adenosine receptor antagonists and monoamine oxidase inhibitors (Brunschweiger et al., 2014).
Actinobacterium Metabolites with Cytotoxic Activity : Sobolevskaya et al. (2008) isolated a new cyclic dipeptide, including a hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivative, from the actinobacterium Streptomyces sp. GW 33/1593, showing cytotoxic activity against sea urchin embryos (Sobolevskaya et al., 2008).
Cancer Treatment : De (2022) described the synthesis of new 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives, useful as KRAS covalent inhibitors for treating cancer and other diseases associated with KRAS activity (De, 2022).
properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-13-10(15)11(14)16/h1-6H,7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZPYMJXNHUYHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CNC(=O)C2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



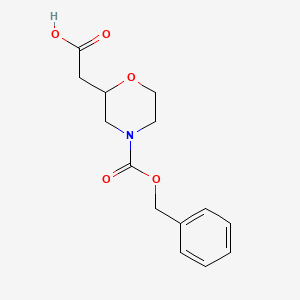

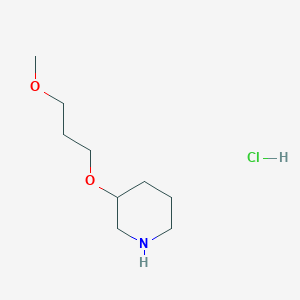
![4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1452366.png)
![4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1452368.png)
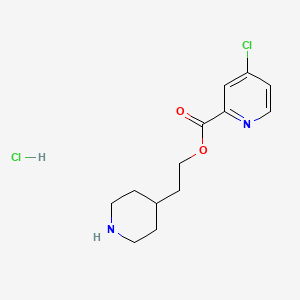
![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)
![2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol](/img/structure/B1452376.png)

